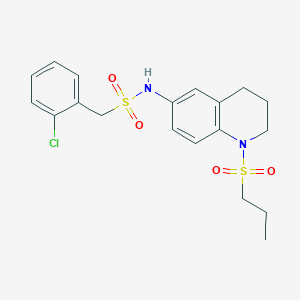![molecular formula C22H17N5O B2601885 3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-02-8](/img/structure/B2601885.png)
3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that contains several functional groups. It has a triazolopyrimidinone core, which is a fused ring system containing a triazole ring and a pyrimidinone ring. This core is substituted with a 3-methylphenyl group and a naphthalen-1-ylmethyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar triazolopyrimidinone compounds can be synthesized through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidinone core, with the 3-methylphenyl and naphthalen-1-ylmethyl groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of pyrimidine derivatives, including triazolopyrimidines, highlighting their complex synthesis processes and structural analysis through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) calculations. These compounds are known for their potential in creating novel materials with specific biological activities (Lahmidi et al., 2019; Sun et al., 2011).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of triazolopyrimidines and their derivatives have been a significant area of research. Studies have demonstrated the potential of these compounds in inhibiting the growth of various bacterial strains and cancer cell lines, suggesting their application in developing new antimicrobial and anticancer agents (Hassan et al., 2022; El-Agrody et al., 2000).
Supramolecular Assemblies and Chemical Properties
The unique chemical properties of triazolopyrimidines enable the formation of supramolecular assemblies, which are of interest for their potential applications in materials science and nanotechnology. Studies have explored the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, indicating their utility in creating novel materials with specific functionalities (Fonari et al., 2004).
Antioxidant Properties
The antioxidant properties of triazolopyrimidine derivatives have been investigated, showing promise in the development of compounds with potent antioxidant activities. These studies suggest the potential of these compounds in creating new antioxidants that could be used in various medicinal and industrial applications (Sunil et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-15-6-4-10-18(12-15)27-21-20(24-25-27)22(28)26(14-23-21)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJCSMICZLXDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)
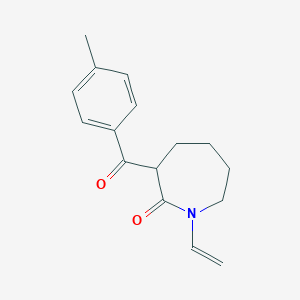
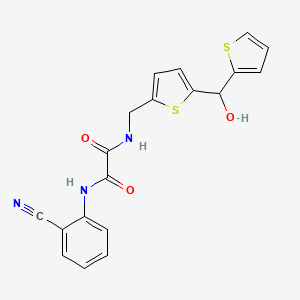
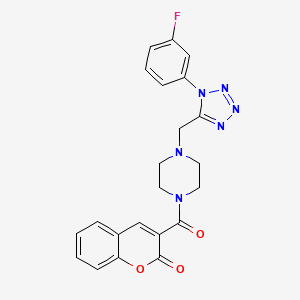
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)
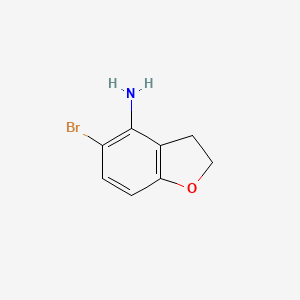
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2601819.png)
![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
